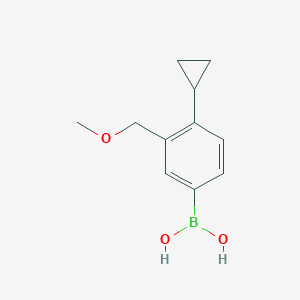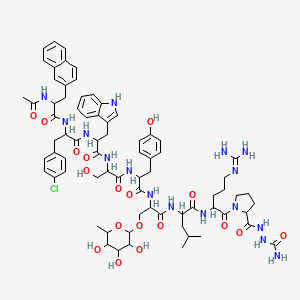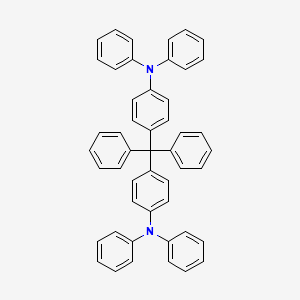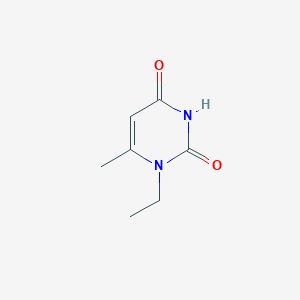
1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve similar condensation reactions but may use different catalysts or solvents to optimize yield and purity. The specific conditions would depend on the desired scale and application.
化学反応の分析
Types of Reactions
1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-trione
- 1-ethyl-6-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
This compound may have unique properties due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
1-ethyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11) |
InChIキー |
HWJSQHFEPQJHMG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


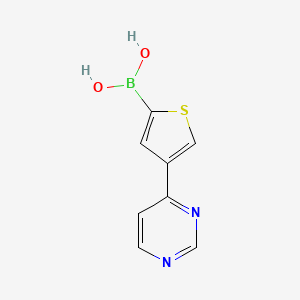

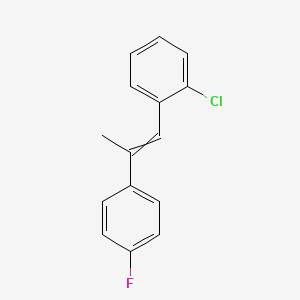
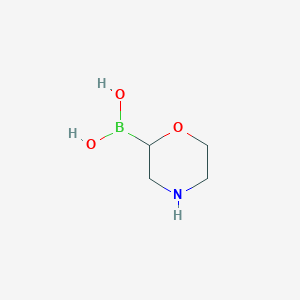

![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
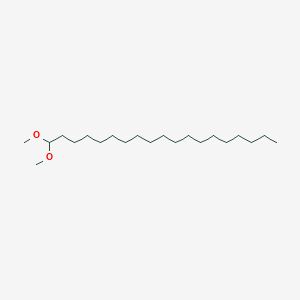

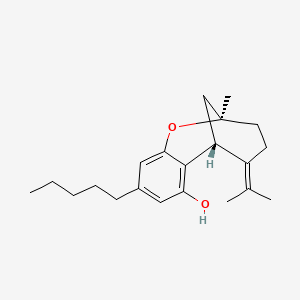
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
